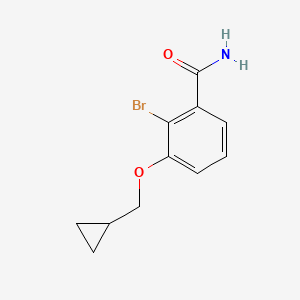

2-Bromo-3-(cyclopropylmethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(cyclopropylmethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-8(11(13)14)2-1-3-9(10)15-6-7-4-5-7/h1-3,7H,4-6H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLZBJQBRXZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Bromo 3 Cyclopropylmethoxy Benzamide Analogues

Elucidation of Key Pharmacophores and Structural Motifs

The fundamental pharmacophore of the 2-Bromo-3-(cyclopropylmethoxy)benzamide series consists of a substituted benzamide (B126) scaffold. The key structural motifs essential for biological activity are the benzamide core, the specific substitution pattern on the aromatic ring, and the nature of the amide functionality itself. The primary amide group is a crucial feature, acting as both a hydrogen bond donor and acceptor, which is often critical for binding to biological targets. The aromatic ring serves as a scaffold, positioning the other functional groups in a precise three-dimensional orientation. The combination of a halogen atom (bromine) at the 2-position and an ether linkage (cyclopropylmethoxy) at the 3-position creates a distinct electronic and steric profile that dictates the molecule's interaction with its target.

Impact of Substituent Variation on Biological Activity and Selectivity

The modification of substituents on the benzamide ring is a cornerstone of optimizing the pharmacological profile of this chemical series.

The specific placement of the bromo and cyclopropylmethoxy groups at the C2 and C3 positions, respectively, is critical. Substituents at the ortho-position (C2 and C6) of a benzamide can force the amide group to twist out of the plane of the aromatic ring. researchgate.net This interruption of π-electron conjugation between the amide and the ring significantly alters the molecule's electronic properties and conformation. researchgate.net The ortho-bromo group in this compound likely induces such a twist.

The adjacent cyclopropylmethoxy group at the C3 position further influences the local environment. Its bulk and electronic nature can affect the intramolecular hydrogen bonding potential between the amide and adjacent groups, which in turn can impact properties like lipophilicity. nih.gov Studies on related substituted benzamides have shown that an ortho-methoxy substituent can form an intramolecular hydrogen bond with the amide carbonyl group, effectively masking its polarity. nih.gov The interplay between the 2-bromo and 3-ether substituents is therefore a key determinant of the molecule's conformation and target engagement.

Table 1: Predicted Impact of Positional Isomers on Molecular Properties

| Position of Bromo Group | Position of Ether Group | Predicted Conformational Effect | Potential Impact on Activity |

|---|---|---|---|

| 2 | 3 | Amide group twisted out of the ring plane researchgate.net | Altered target binding due to non-planar conformation |

| 4 | 3 | Reduced steric clash with the amide group | Potentially allows for better ring-amide coplanarity |

The primary amide group is a central point for modification. Its hydrogen bonding capacity is often essential for activity. Introducing substituents on the amide nitrogen (forming secondary or tertiary amides) can have profound effects. For instance, N-alkylation alters the hydrogen bond donor capacity and introduces steric bulk, which can either enhance or diminish binding affinity depending on the topology of the target's binding site. Comparing sterically hindered and unhindered benzamides has shown that the susceptibility of the amide group to polar substituent effects can be modest, indicating its unique electronic character. researchgate.net A related compound, N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, illustrates a complex substitution on the amide nitrogen, highlighting a strategy to explore new binding interactions or modulate physicochemical properties. usp.org

Table 2: Effects of Amide Substituent Variation

| Amide Modification | Change in H-Bonding | Steric Impact | Potential Consequence |

|---|---|---|---|

| Primary (-CONH2) | 1 Donor, 1 Acceptor Site | Minimal | Baseline activity |

| Secondary (-CONHR) | 1 Donor, 1 Acceptor Site | Moderate to High | May introduce new interactions or steric clashes |

Bioisosteric Replacements in Benzamide Scaffold Optimization

The amide bond, while crucial, can be a liability due to metabolic instability. pressbooks.pub Consequently, replacing it with stable bioisosteres is a common strategy in medicinal chemistry. pressbooks.pub Heterocyclic rings such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles are well-known amide surrogates. nih.govmdpi.com

Specifically, the 1,4-disubstituted 1,2,3-triazole ring is an excellent non-classical bioisostere of the trans-amide bond. researchgate.netjuniperpublishers.com It mimics the planar geometry, maintains a similar distance between flanking substituents, and preserves hydrogen bond acceptor capabilities. nih.govjuniperpublishers.com Unlike amides, triazoles are generally not basic at physiological pH. juniperpublishers.com Oxadiazoles and thiadiazoles are other five-membered heterocyclic rings that have been successfully used to replace amide functionalities, offering different electronic and hydrogen bonding profiles. mdpi.com

Table 3: Comparison of Amide Bond and Its Bioisosteres

| Feature | Amide (-CONH-) | 1,2,3-Triazole | 1,3,4-Oxadiazole (B1194373) |

|---|---|---|---|

| Geometry | Planar | Planar | Planar |

| H-Bond Donors | 1 (N-H) | 0 | 0 |

| H-Bond Acceptors | 1 (C=O) | 2 (N atoms) juniperpublishers.com | 2 (N and O atoms) |

Table 4: Predicted ADMET Profile Changes with Amide Bioisosteric Replacement

| Property | Original Amide | Triazole/Oxadiazole Surrogate | Rationale |

|---|---|---|---|

| Metabolic Stability | Potentially low | High | Resistance to enzymatic cleavage by amidases researchgate.netchimia.ch |

| Solubility | Moderate | Variable | Depends on the balance of new H-bond acceptors vs. loss of H-bond donor |

| Lipophilicity | Moderate | Variable | Can increase or decrease depending on the specific heterocycle and substituents |

| Target Binding | Maintained or altered | Maintained or altered | Depends on the importance of the amide H-bond donor for target interaction |

Rational Design Strategies for Enhanced Target Affinity and Specificity

The rational design of analogues of this compound is a meticulous process aimed at enhancing their affinity for the intended biological target while minimizing off-target effects. This involves a deep understanding of the interactions between the ligand and the receptor at a molecular level.

Key to this endeavor is the strategic modification of the core benzamide structure. The 2-bromo and 3-(cyclopropylmethoxy) substituents on the phenyl ring, along with the amide group, present multiple points for chemical alteration. Design strategies often focus on several key areas:

Modification of the Benzamide Moiety: The primary amide group (-CONH2) is a critical pharmacophoric feature, capable of forming hydrogen bonds with receptor sites. Alterations to this group, such as N-alkylation or replacement with other hydrogen-bonding moieties, can significantly impact binding affinity and selectivity.

Exploration of the 2-Bromo Position: The bromine atom at the 2-position influences the electronic properties and conformation of the molecule. Its size and electronegativity can contribute to van der Waals interactions and may play a role in orienting the molecule within the binding pocket. The replacement of bromine with other halogens (e.g., chlorine, fluorine) or with small alkyl groups can help to probe the steric and electronic requirements at this position.

Variation of the 3-Alkoxy Group: The cyclopropylmethoxy group at the 3-position is a key feature that can be systematically modified to explore the binding pocket's size, shape, and hydrophobicity. Rational design would involve altering the cycloalkyl group (e.g., cyclobutyl, cyclopentyl) or the length and branching of the alkoxy linker.

Virtual screening and molecular docking simulations can be employed to predict how these modifications will affect the binding mode and affinity of the analogues. nih.gov These computational techniques allow for the prioritization of compounds for synthesis, thereby streamlining the drug discovery process. nih.gov

Analogue-based drug discovery is a cornerstone of medicinal chemistry, involving the synthesis and evaluation of a series of compounds that are structurally related to a lead molecule. walshmedicalmedia.com For this compound, this approach would systematically explore the chemical space around the lead structure to build a comprehensive SAR profile.

A typical analogue-based strategy would involve the preparation of several series of compounds, with each series focusing on a specific part of the molecule. For instance, one series might explore various substituents at the 2-position while keeping the 3-(cyclopropylmethoxy)benzamide portion constant. Another series could investigate a range of alkoxy groups at the 3-position.

The following table illustrates a hypothetical set of analogues that could be synthesized to explore the SAR of the 2-bromo and 3-alkoxy substituents.

| Compound ID | 2-Substituent | 3-Substituent | Rationale for Modification |

| Lead | Br | OCH2-cPr | Starting point for SAR exploration |

| A-1 | Cl | OCH2-cPr | Evaluate the effect of a smaller halogen at the 2-position |

| A-2 | I | OCH2-cPr | Evaluate the effect of a larger halogen at the 2-position |

| A-3 | CH3 | OCH2-cPr | Probe for steric tolerance and electronic effects at the 2-position |

| B-1 | Br | OCH3 | Determine the importance of the cyclopropyl (B3062369) group |

| B-2 | Br | OCH2CH3 | Assess the impact of a linear alkoxy chain |

| B-3 | Br | O-cBu | Explore the effect of a larger cycloalkyl ring |

| B-4 | Br | OCH(CH3)2 | Investigate the influence of branching in the alkoxy group |

The biological data obtained from testing these analogues would then be used to construct a detailed SAR model. This model would highlight which structural features are essential for activity and which can be modified to improve properties such as potency, selectivity, and metabolic stability.

Conformational Restriction and Molecular Flexibility in Benzamide Derivatives

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. nih.gov For benzamide derivatives, the rotational freedom around the various single bonds allows the molecule to adopt multiple conformations. The biologically active conformation is the specific shape the molecule assumes when it binds to its receptor.

The presence of substituents on the benzamide ring can significantly influence the preferred conformation. The 2-bromo and 3-(cyclopropylmethoxy) groups in the lead compound impose steric constraints that affect the orientation of the amide group and the cyclopropylmethoxy side chain.

Conformational Restriction:

One strategy to enhance affinity and selectivity is to introduce conformational restrictions into the molecule. This involves designing analogues that are "pre-organized" in the biologically active conformation. By reducing the number of possible conformations, the entropic penalty of binding is minimized, which can lead to a more favorable binding affinity. nih.gov

For this compound analogues, conformational restriction could be achieved by:

Introducing cyclic structures: Incorporating the amide nitrogen or parts of the alkoxy side chain into a ring system can lock the molecule into a more rigid conformation.

Creating intramolecular hydrogen bonds: The strategic placement of functional groups that can form internal hydrogen bonds can stabilize a particular conformation.

Molecular Flexibility:

While conformational restriction can be beneficial, a certain degree of molecular flexibility is often necessary for a ligand to adapt to the binding site of a receptor. nih.gov The cyclopropylmethoxy side chain, for example, has several rotatable bonds that allow it to explore different regions of the binding pocket.

The interplay between conformational restriction and molecular flexibility is a key consideration in the design of benzamide derivatives. The goal is to strike a balance that favors the adoption of the active conformation while retaining enough flexibility to allow for optimal interactions with the target. Computational methods, such as molecular dynamics simulations, can be used to study the conformational preferences of different analogues and to guide the design of molecules with the desired balance of rigidity and flexibility.

Computational Chemistry and Molecular Modeling Applications in Benzamide Research

In Silico Approaches to Ligand Design and Optimization

In silico methods are computational techniques used to model and simulate biological and chemical systems, playing a crucial role in modern drug discovery. fums.ac.ir For a molecule like 2-Bromo-3-(cyclopropylmethoxy)benzamide, these approaches would be instrumental in its design and optimization as a potential therapeutic agent.

The process of in silico ligand design often begins with identifying a biological target, such as a protein or enzyme, implicated in a disease. alliedacademies.org Once a target is identified, computational methods can be used to design or discover ligands that bind to it. In the case of this compound, if the target were known, its structure could be used to guide the design of more potent and selective derivatives.

Optimization of a lead compound like this compound involves modifying its chemical structure to improve its pharmacological properties, such as binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov Computational tools can predict how structural modifications to the benzamide (B126) core, the bromo or cyclopropylmethoxy substituents, would affect these properties. For instance, quantitative structure-activity relationship (QSAR) models can be developed for a series of benzamide analogs to correlate their chemical structures with their biological activities. nih.gov

Fragment-based drug discovery (FBDD) is another powerful in silico strategy. frontiersin.org If this compound were identified as a fragment that binds to a target, computational methods could be used to "grow" the fragment by adding functional groups or "link" it with other fragments to enhance its binding affinity. frontiersin.org

A hypothetical workflow for the in silico design and optimization of this compound derivatives is presented in the table below.

| Step | In Silico Method | Objective for this compound |

| 1. Target Identification | Bioinformatics, Systems Biology | Identify a relevant biological target for which a benzamide ligand may be suitable. |

| 2. Hit Identification | Virtual Screening, Molecular Docking | Screen compound libraries to identify initial hits or design novel ligands like this compound that are predicted to bind to the target. |

| 3. Lead Optimization | QSAR, Pharmacophore Modeling, Free Energy Calculations | Modify the structure of this compound to improve binding affinity, selectivity, and ADMET properties. |

| 4. ADMET Prediction | Computational ADMET models | Predict the pharmacokinetic and toxicological properties of designed analogs. |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netijcap.inomicsonline.org In the context of this compound, molecular docking would be used to predict its binding mode and affinity to a specific biological target.

The process involves placing the 3D structure of the ligand (this compound) into the binding site of the receptor (e.g., a protein). nih.gov A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex.

For this compound, docking simulations could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (from the bromine atom), with the amino acid residues of the target's binding pocket. This information is invaluable for understanding the molecular basis of its activity and for guiding its optimization. For example, if a hydrogen bond is predicted to be crucial for binding, modifications to the benzamide moiety could be made to strengthen this interaction.

While specific docking studies for this compound are not available, numerous studies have employed this technique for other benzamide derivatives. nih.govmdpi.com These studies have successfully predicted binding modes and rationalized the structure-activity relationships of various benzamide-based inhibitors.

The following table illustrates the type of data that would be generated from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Description | Hypothetical Value for this compound |

| Target Protein | The biological macromolecule to which the ligand binds. | Data not available |

| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the protein. | Data not available |

| Interacting Residues | The amino acids in the binding site that form key interactions with the ligand. | Data not available |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). | Data not available |

Quantum Chemical Calculations (DFT-Based Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. dockdynamics.comlongdom.orgmdpi.com For this compound, DFT calculations could offer insights into its geometry, reactivity, and spectroscopic properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. deeporigin.comlibretexts.orgucsb.eduavogadro.ccuni-muenchen.de It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atom of the carbonyl group and the oxygen of the cyclopropylmethoxy group, indicating these are regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential (typically colored blue), highlighting their potential to act as hydrogen bond donors. The bromine atom, due to its electronegativity and the phenomenon of the "sigma-hole," might present a region of positive potential on its outermost surface, making it a potential halogen bond donor.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgwikipedia.orgtaylorandfrancis.comlibretexts.org The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and its participation in chemical reactions. acs.orgacs.org

For this compound, FMO analysis would help in predicting its reactivity. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity. acs.org

For this compound, the calculated HOMO-LUMO gap would provide a quantitative measure of its stability. This information is useful in drug design, as it can be correlated with the molecule's reactivity and potential for degradation.

The table below summarizes the kind of information that would be obtained from quantum chemical calculations for this compound.

| Quantum Chemical Property | Description | Predicted Information for this compound |

| MEP Map | Visualizes the electrostatic potential on the molecular surface. | Identification of electron-rich and electron-poor regions, guiding the understanding of intermolecular interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Provides a measure of the molecule's chemical reactivity and kinetic stability. chemicalforums.comreddit.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govntu.edu.sg For this compound, MD simulations would provide insights into its conformational flexibility and the dynamic nature of its interaction with a biological target. nih.govnih.govspringernature.comresearcher.lifenih.govscribd.comacs.orgportlandpress.com

Conformational analysis of this compound using MD would reveal the different shapes (conformations) the molecule can adopt in solution and their relative energies. This is important because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a target.

When studying the interaction of this compound with a protein, MD simulations can be used to model the dynamic behavior of the protein-ligand complex. This can reveal how the ligand and protein move and adapt to each other upon binding, the stability of the binding pose over time, and the role of water molecules in mediating the interaction. Free energy calculations based on MD simulations can also provide a more accurate estimation of binding affinity compared to static docking methods.

A hypothetical MD simulation study of this compound bound to a target protein would aim to answer the following questions, as outlined in the table below.

| Research Question | MD Simulation Application | Expected Outcome for this compound |

| What are the stable conformations of the ligand? | Conformational analysis of the free ligand. | Identification of low-energy conformations that may be relevant for binding. |

| How stable is the predicted binding pose? | Simulation of the protein-ligand complex. | Assessment of the stability of the docked pose and key interactions over time. |

| How does the protein structure change upon ligand binding? | Comparison of simulations of the protein with and without the ligand. | Understanding of induced-fit effects and allosteric changes. |

| What is the binding free energy? | Free energy calculations (e.g., MM/PBSA, MM/GBSA). | A more accurate prediction of the binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry in benzamide research. This method develops mathematical relationships between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a compound's efficacy or potency, QSAR models serve as predictive tools to guide the design of novel derivatives with enhanced therapeutic properties.

In the context of benzamide research, QSAR studies are instrumental in identifying the key molecular descriptors that govern a compound's interaction with its biological target. These descriptors can be categorized into several types, including:

Topological descriptors: Which describe the connectivity and branching of atoms within a molecule.

Electronic descriptors: Which pertain to the distribution of electrons and include parameters like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: Which relate to the three-dimensional size and shape of the molecule.

Once these descriptors are calculated for a series of related benzamide compounds, statistical methods such as multiple linear regression (MLR) are employed to generate a QSAR equation. This equation provides a quantitative model of the structure-activity relationship.

While a specific QSAR study for this compound has not been reported in the literature, research on structurally related compounds, such as bromo-benzohydrazide derivatives, illustrates the application of this methodology. A study on a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides explored the relationship between their chemical structures and antimicrobial activity. researchgate.net The findings from this research indicated that topological parameters, specifically the Balaban index (J), and valence first and second-order molecular connectivity indices were significant in describing the antimicrobial activity of these compounds. researchgate.net

The following table presents a selection of data from this study, demonstrating the correlation between molecular descriptors and antimicrobial activity against S. aureus.

Table 1: Representative Data from a QSAR Study of Bromo-Benzohydrazide Derivatives

| Compound | R-group | pMIC (S. aureus) | Balaban Index (J) | 1χv | 2χv |

| 1 | H | 1.02 | 2.592 | 5.093 | 4.017 |

| 2 | 2-Cl | 1.32 | 2.501 | 5.598 | 4.418 |

| 3 | 4-Cl | 1.62 | 2.501 | 5.598 | 4.418 |

| 4 | 2-NO₂ | 1.32 | 2.593 | 6.001 | 4.881 |

| 5 | 4-N(CH₃)₂ | 1.32 | 2.551 | 6.205 | 4.901 |

This table is illustrative of QSAR data for related bromo-substituted aromatic compounds and does not include this compound.

The insights gained from such QSAR models are invaluable for the rational design of new benzamide derivatives. By understanding the quantitative impact of different structural modifications, medicinal chemists can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity, thereby accelerating the drug discovery process.

Patent Landscape and Intellectual Property Considerations for Benzamide Based Compounds

Patent Classification and Coverage for Substituted Benzamides

Patents for substituted benzamides are categorized under various international and cooperative patent classifications (IPC and CPC), which organize inventions into technical fields. The classification of a specific benzamide-based patent depends on its chemical structure and its intended therapeutic application.

Common patent classifications for compounds related to the benzamide (B126) scaffold include those covering organic chemistry, heterocyclic compounds, and medicinal preparations. For instance, classifications often fall under C07D (heterocyclic compounds) if the benzamide is part of a larger heterocyclic system, or A61K (preparations for medical, dental, or toilet purposes) when claiming a pharmaceutical composition. google.comgoogle.com More specific classifications pinpoint the intended medical use, such as A61P, which designates the specific therapeutic activity of the compound. google.comgoogle.com

Interactive Data Table: Common Patent Classifications for Benzamide Derivatives

| Classification Code | Description | Relevance to Substituted Benzamides |

|---|---|---|

| A61K 31/00 | Medicinal preparations containing organic active ingredients. google.com | General classification for pharmaceutical compositions containing benzamide derivatives. google.com |

| A61P 25/00 | Drugs for disorders of the nervous system. google.com | Covers benzamides developed for CNS conditions like schizophrenia, depression, or neurodegenerative diseases. google.com |

| A61P 25/18 | Antipsychotics, i.e., neuroleptics; Drugs for mania or schizophrenia. google.com | A more specific classification for benzamides used as antipsychotic agents. google.comwikipedia.org |

| C07D 471/00 | Heterocyclic compounds containing nitrogen atoms as the only ring hetero atoms in a condensed system. google.com | Applicable when the benzamide structure is incorporated into a condensed heterocyclic ring system. google.com |

The breadth of these classifications indicates that patent protection for substituted benzamides can be extensive, covering the core molecule, variations in substituents (like the bromo and cyclopropylmethoxy groups in the target compound), and their application across numerous diseases.

Therapeutic Areas Covered by Benzamide-Related Patents

The therapeutic value of the benzamide scaffold is demonstrated by the wide range of medical fields covered in related patents. nanobioletters.com Modifications to the basic benzamide structure allow for the fine-tuning of its pharmacological properties, enabling it to interact with a variety of biological targets.

Substituted benzamides are prominently featured in patents for the treatment of central nervous system (CNS) disorders. google.com They have been developed as antipsychotics, antidepressants, and agents for neurodegenerative diseases. google.comwikipedia.org Patents in this area often claim compounds that modulate neurotransmitter systems or specific receptors in the brain, such as dopamine (B1211576) and serotonin (B10506) receptors. google.com Some benzamide derivatives are being investigated for their potential as selective sigma-1 receptor (S1R) agonists, which play a role in neuroprotection and could be beneficial for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. mdpi.comnih.govnih.gov

The anti-inflammatory potential of benzamide derivatives is another significant area of patent activity. researchgate.net Research has shown that certain benzamides can inhibit key pathways in the inflammatory response. nih.gov For example, some compounds have been found to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) by inhibiting the transcription factor NF-kappaB. nih.gov This mechanism makes them candidates for treating inflammatory diseases such as inflammatory bowel disease and psoriasis. researchgate.netgoogle.com

Patents have been granted for benzamide derivatives designed to treat metabolic disorders, including type 2 diabetes, obesity, and insulin resistance. google.comgoogle.compatsnap.com These compounds may act through various mechanisms. One notable area is the development of glucokinase (GK) activators, where the benzamide structure serves as a scaffold for molecules that enhance glucose metabolism. google.com Other patented benzamides are designed to inhibit hydroxysteroid dehydrogenases, enzymes involved in metabolic regulation. google.com The potential to address the multifaceted nature of metabolic syndrome makes this a continuing area of interest for intellectual property development. mdpi.com

The benzamide scaffold is also being explored in oncology and for treating infectious diseases. In cancer research, patents cover oligo-benzamide compounds that can disrupt protein-protein interactions essential for cancer cell growth, such as androgen receptor (AR) signaling in prostate cancer. google.com Other derivatives have been developed to overcome multidrug resistance in cancer cells by inhibiting transporters like ABCG2. mdpi.com

In the field of infectious diseases, novel benzamide derivatives have been patented as antibacterial agents. google.com These compounds are being investigated for their ability to combat drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting essential bacterial proteins like FtsZ, which is involved in cell division. google.commdpi.com There is also research into their potential as antifungal and anthelmintic agents. nanobioletters.commdpi.com

Interactive Data Table: Therapeutic Applications of Patented Benzamide Derivatives

| Therapeutic Area | Biological Target / Mechanism of Action | Examples of Investigated Conditions |

|---|---|---|

| Central Nervous System | Dopamine/Serotonin receptor antagonism; Sigma-1 receptor agonism. google.commdpi.comnih.gov | Schizophrenia, Depression, Alzheimer's Disease, Parkinson's Disease. google.comnih.gov |

| Inflammatory Conditions | Inhibition of NF-kappaB and TNF-alpha production. nih.gov | Inflammatory Bowel Disease, Psoriasis. researchgate.netgoogle.com |

| Metabolic Disorders | Glucokinase (GK) activation; Inhibition of hydroxysteroid dehydrogenases. google.comgoogle.com | Type 2 Diabetes, Obesity, Fatty Liver Disease. google.compatsnap.com |

| Oncology | Disruption of Androgen Receptor (AR) signaling; Inhibition of ABCG2 transporter. google.commdpi.com | Prostate Cancer, Drug-Resistant Tumors. google.commdpi.com |

| Infectious Diseases | Inhibition of bacterial cell division protein FtsZ. mdpi.com | Methicillin-resistant Staphylococcus aureus (MRSA) infections. google.commdpi.com |

Novelty and Inventive Step in Benzamide Patent Claims

For a new benzamide derivative to be patentable, it must be novel and involve an inventive step. pure-ideas.co.uk Novelty means the compound has not been previously disclosed to the public. pure-ideas.co.uktandfonline.com The inventive step requires that the invention is not obvious to a person skilled in the art. pure-ideas.co.uktandfonline.com

In the context of a compound like 2-Bromo-3-(cyclopropylmethoxy)benzamide, novelty would be established if this exact structure has never been synthesized or described before. The inventive step is a more complex assessment. It would likely hinge on whether the specific combination of substituents—the bromo group at position 2 and the cyclopropylmethoxy group at position 3—confers unexpected or improved properties compared to structurally similar known compounds.

An inventive step for a new benzamide derivative could be argued based on:

Unexpected Therapeutic Effect: The compound demonstrates a new biological activity or a significantly enhanced effect in a known therapeutic area.

Improved Pharmacokinetic Profile: The specific substitutions lead to better absorption, distribution, metabolism, or excretion properties.

Increased Selectivity: The molecule shows a higher affinity for its intended biological target with fewer off-target effects compared to existing compounds.

Overcoming Technical Hurdles: The synthesis of the compound resolves challenges that would have deterred a person skilled in the art. hlk-ip.com

For example, if prior art disclosed similar benzamides but none with a cyclopropylmethoxy group, and this particular group was shown to unexpectedly increase potency or reduce toxicity, this could form the basis of an inventive step claim. tandfonline.com The patent application would need to provide plausible evidence, often through experimental data, to support these claims. tandfonline.com

Freedom to Operate Analysis in Benzamide Chemical Space

A Freedom to Operate (FTO) analysis is a critical due diligence process that aims to determine whether a proposed product, process, or technology infringes upon the existing intellectual property rights of third parties. In the context of pharmaceutical and chemical research, an FTO analysis for a specific compound like this compound involves a comprehensive search and analysis of the patent literature to assess the risk of potential infringement.

The analysis begins with a systematic search of various patent databases to identify patents and patent applications that claim subject matter relevant to the compound . This includes searching for the exact chemical structure, as well as broader searches for related structures and Markush claims. A Markush claim is a type of patent claim that covers a group of structurally related chemical compounds, allowing a patent holder to protect a range of potential variations of their invention.

For a compound such as this compound, the search strategy would encompass several layers:

Exact Structure Search: Searching for patents that explicitly disclose the precise chemical structure of this compound.

Substructure Search: Looking for patents that claim a core benzamide structure with similar substitution patterns, such as a bromo substituent at the 2-position and an alkoxy group at the 3-position.

Markush Structure Search: Identifying patents with generic claims that could potentially encompass this compound. These claims often define variable groups (R-groups) that can represent a variety of chemical moieties.

Key Findings from Patent Landscape Analysis:

A comprehensive search of the patent landscape reveals a significant number of patents related to benzamide derivatives, reflecting their importance in medicinal chemistry. While a direct patent explicitly claiming "this compound" may not be readily found, the FTO analysis must carefully consider patents with broader claims.

One noteworthy example is European Patent EP0507672B1, which discloses N-cyclohexyl benzamide derivatives. The patent mentions that preferred compounds have a 2-alkoxy substituent on the aromatic nucleus, specifically including a cyclopropylmethoxy group google.com. While the core structure (N-cyclohexyl benzamide) differs from the subject compound, this finding highlights that the cyclopropylmethoxy substituent in the 3-position of a benzamide ring is a known feature in the patent literature.

The analysis of Markush claims is particularly crucial. A hypothetical, yet representative, Markush claim that could potentially cover this compound might look like this:

A compound of Formula I:

Wherein:

R1 is Halogen;

R2 is selected from the group consisting of H, Alkyl, and Cycloalkylalkoxy;

R3 and R4 are independently selected from H, Alkyl, etc.

In this hypothetical claim, if "Halogen" includes Bromo, and "Cycloalkylalkoxy" includes cyclopropylmethoxy, then this compound could fall within the scope of this patent, assuming the remaining parts of the molecule are also covered by the claim's definitions.

Implications for Freedom to Operate:

The presence of patents with broad Markush claims creates a complex FTO landscape. The key considerations for determining the freedom to operate for this compound include:

Scope of Claims: A detailed analysis of the language of the patent claims is necessary to understand the precise boundaries of the protected invention.

Jurisdiction: Patent rights are territorial. A patent granted in the United States, for example, does not confer rights in Europe. The FTO analysis must be conducted for each jurisdiction of commercial interest.

Patent Status: It is important to verify the current legal status of any potentially relevant patents. Patents may have expired, been abandoned, or been invalidated.

Filing and Priority Dates: The dates of filing and priority of a patent are crucial in determining what is considered prior art and can impact the validity of the patent's claims.

Interactive Data Table: Illustrative Patent Search Results for Benzamide Derivatives

| Patent / Application No. | Title | Key Features Claimed | Potential Relevance to this compound |

| EP0507672B1 | N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof | N-cyclohexyl benzamides with a 2-alkoxy (including cyclopropylmethoxy) substituent. | Indicates that the cyclopropylmethoxy group on a benzamide ring is a known structural motif in the patent literature. |

| AU2021214350B2 | 3-alkoxybenzamide derivative, and pest control agent | 3-alkoxy benzoic acid amide derivatives for pest control. | Broadly covers 3-alkoxybenzamide structures, requiring careful claim analysis. |

| EP1676827A2 | Method for manufacturing 3-alkoxy-2-halogenocyclobutanone derivatives | Process for preparing intermediates that are 3-alkoxy-2-halo compounds. | While not directly related to benzamides, it shows patent activity around the 3-alkoxy-2-halo substitution pattern. |

| CA2654699A1 | Benzamide derivatives and uses related thereto | Broad claims covering various benzamide derivatives for therapeutic uses. | The generic nature of the claims necessitates a thorough review to determine if the specific compound is encompassed. |

Based on the currently available public information, a definitive "yes" or "no" on the freedom to operate for "this compound" cannot be given without a detailed, jurisdiction-specific legal analysis of all potentially relevant patents. The existence of broad Markush claims in the benzamide chemical space suggests a moderate to high risk of potential patent infringement.

Any entity seeking to commercialize this compound would need to undertake a comprehensive FTO investigation, likely involving patent attorneys specializing in chemical and pharmaceutical inventions. This would include:

In-depth Markush claim deconstruction and analysis.

File history estoppel review to understand how the scope of claims may have been limited during patent prosecution.

Assessment of the validity of potentially blocking patents.

Exploration of potential licensing opportunities or designing around existing patents.

Ultimately, navigating the patent landscape for a novel chemical compound is a strategic imperative that requires a proactive and thorough approach to intellectual property management.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Bromo-3-(cyclopropylmethoxy)benzamide with high purity?

- Methodological Answer : Optimize synthesis via sequential functionalization: (1) Bromination of 3-hydroxybenzamide derivatives using N-bromosuccinimide (NBS) in acidic conditions, (2) O-alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Intermediate characterization should include ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can X-ray crystallography confirm the molecular structure and polymorphism of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software (SHELXL for refinement) to resolve atomic coordinates and packing motifs . Mercury CSD aids in visualizing intermolecular interactions (e.g., hydrogen bonds, π-stacking) and comparing polymorphs. Benzamide derivatives often exhibit orthorhombic or monoclinic crystal systems; thermal analysis (DSC/TGA) can identify polymorphic transitions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Combine FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches. UV-Vis spectroscopy (λmax ~270 nm) assesses electronic transitions. LC-MS/MS with electrospray ionization (ESI) verifies molecular ion peaks and fragmentation patterns. Quantitative purity analysis requires HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do structural modifications at the benzamide ring influence phosphodiesterase 4 (PDE4) inhibitory activity?

- Methodological Answer : Compare analogs like FCPR03 (N-isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide), which shows PDE4B IC₅₀ values <100 nM in chronic unpredictable mild stress (CUMS) models . Substituent effects:

- Electron-withdrawing groups (Br, CF₃) : Enhance binding affinity by stabilizing hydrophobic pockets in PDE4's catalytic domain.

- Cyclopropylmethoxy vs. difluoromethoxy : The latter increases metabolic stability but may reduce blood-brain barrier penetration.

- Use molecular docking (AutoDock Vina) and site-directed mutagenesis to validate key residues (e.g., Gln369, Tyr329) involved in ligand interactions .

Q. What experimental models resolve contradictions in neuropharmacological data for this compound?

- Methodological Answer : Employ CUMS-exposed mice to evaluate antidepressant-like effects via:

- Behavioral assays : Sucrose preference test (SPT), forced swim test (FST) .

- Molecular endpoints : Western blotting for PDE4B, PSD95, and synapsin 1 in hippocampal tissues (normalize to β-actin; n=5–8 replicates) .

- Morphological analysis : Golgi staining quantifies dendritic spine density and branching points (ImageJ software; n=3) .

- Data Conflict Resolution : Control for batch-to-batch compound variability (HPLC purity) and strain-specific stress responses (C57BL/6 vs. BALB/c mice).

Q. How can computational tools predict the pharmacokinetic and toxicity profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), bioavailability (Lipinski’s rule compliance), and CYP450 inhibition.

- Toxicity Screening : ProTox-II predicts hepatotoxicity (e.g., mitochondrial dysfunction) and LD₅₀ values.

- Metabolic Pathways : PharmaGIST identifies potential Phase I/II metabolites (e.g., hydroxylation at cyclopropane ring, glucuronidation) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with DMSO/water or THF/heptane mixtures.

- Temperature Gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth.

- Polymorph Control : Seed crystals of the desired form (e.g., orthorhombic Form II) to suppress competing phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.